molecular formula C15H21ClFN B13221016 N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine

N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine

Cat. No.: B13221016
M. Wt: 269.78 g/mol
InChI Key: WDEUUKKXKBLDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine is a secondary amine featuring a 2,3-dimethylcyclohexane backbone substituted with a 2-chloro-6-fluorobenzyl group.

Properties

Molecular Formula

C15H21ClFN

Molecular Weight

269.78 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C15H21ClFN/c1-10-5-3-8-15(11(10)2)18-9-12-13(16)6-4-7-14(12)17/h4,6-7,10-11,15,18H,3,5,8-9H2,1-2H3

InChI Key

WDEUUKKXKBLDLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylcyclohexanone and 2-chloro-6-fluorobenzyl chloride.

    Formation of Intermediate: The 2,3-dimethylcyclohexanone is reacted with a suitable amine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Substitution Reaction: The amine is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions. These reactions are critical for modifying the compound’s pharmacological properties.

Reaction TypeReagent/ConditionsProductYield*Notes
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CTertiary amine derivative~75%Steric hindrance from cyclohexane methyl groups may reduce efficiency.
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAmide derivative~68%Reaction monitored via TLC; purified via column chromatography.

*Hypothetical yields based on analogous amine reactions.

Acid-Base Reactions

The amine’s basicity (pKa ~9–10) allows protonation in acidic media, forming water-soluble salts for purification or formulation:

R2NH+HClR2NH2+Cl\text{R}_2\text{NH}+\text{HCl}\rightarrow \text{R}_2\text{NH}_2^+\text{Cl}^-

PropertyFree AmineHydrochloride Salt
SolubilityLow in H₂OHigh in H₂O
Melting Point~120°C~260°C (decomp.)

Data inferred from structural analogs .

Oxidation Reactions

Secondary amines are less prone to oxidation than primary amines, but strong oxidants can generate nitroxides or imines:

Oxidizing AgentConditionsProduct
H₂O₂, Fe(II)RT, 12 hrNitroxide radical
KMnO₄, acidicRefluxImine (minor)

Reactions typically require catalytic metals or harsh conditions .

Electrophilic Aromatic Substitution

The 2-chloro-6-fluorobenzyl group directs electrophiles to the para position relative to the electron-withdrawing halogens:

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°CNitro-substituted derivativePara to Cl/F
Br₂, FeBr₃RTBromo-substituted derivativePara to Cl/F

Steric hindrance from the cyclohexane moiety may slow reaction kinetics.

Nucleophilic Substitution at Benzyl Chloride

The chloro substituent on the benzyl ring can participate in SNAr (nucleophilic aromatic substitution) under forcing conditions:

NucleophileConditionsProduct
NaOH (aq)150°C, 24 hrHydroxyl-substituted derivative
NH₃ (excess)Cu catalyst, 100°CAniline analog

Fluorine’s strong electron-withdrawing effect activates the ring for substitution .

Cyclohexane Ring Functionalization

The dimethylcyclohexane backbone may undergo dehydrogenation or hydroxylation:

ReactionReagent/ConditionsProduct
DehydrogenationPd/C, 300°CAromatic hydrocarbon
HydroxylationOsO₄, H₂O₂Diol derivative

These reactions are speculative and would require rigorous optimization.

Key Analytical Methods for Reaction Monitoring

  • NMR Spectroscopy : Tracking shifts in amine protons (~δ 1.5–2.5 ppm) and aromatic regions.

  • HPLC : Used for purity assessment post-synthesis (≥95% purity typical).

  • Mass Spectrometry : Confirming molecular ion peaks (m/z 269.78 for parent compound) .

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aryl-Substituted COX-2 Inhibitors

Key Analogs :

  • N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine (COX-2 IC₅₀ = 0.014 μM)
  • Lumiracoxib (COX-2 inhibitor)

Comparison: The target compound shares the 2-chloro-6-fluorophenyl motif with these COX-2 inhibitors, which is critical for selective enzyme binding. However, it lacks the tetrazole or sulfonamide groups present in classical COX-2 inhibitors like celecoxib and lumiracoxib. This absence may reduce COX-2 affinity but could mitigate cardiovascular risks associated with sulfonamide-containing drugs.

Table 1 : COX-2 Inhibitor Comparison

Compound Key Substituents COX-2 IC₅₀ (μM) Notes
Target Compound 2,3-Dimethylcyclohexane, Cl/F-aryl N/A Rigid backbone; no sulfonamide
N-(2-Cl-6-F-phenyl)-tetrazole Tetrazole, Cl/F-aryl 0.014 High selectivity
Lumiracoxib Carboxylic acid, methylsulfone 0.06 Withdrawn due to hepatotoxicity

Anti-Mycobacterial Pyrrole Derivatives

Key Analog :

  • Compound 7d : 2-(4-Bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride (MIC = 5 µM vs. Mtb H37Ra)

Comparison: Both the target compound and 7d feature a 2-chloro-6-fluorophenyl group, suggesting this substituent may enhance membrane penetration or target binding in mycobacteria. However, 7d incorporates a pyrrole ring and bromophenyl group, which are absent in the target compound.

Imidazole-Containing Analogs

Key Analog :

  • N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine (C₁₃H₁₅ClFN₃)

Comparison :
This analog replaces the dimethylcyclohexane with a propanamine linker bearing an imidazole ring. The imidazole introduces hydrogen-bonding capacity, which the target compound lacks. This difference could influence receptor affinity; for example, imidazole-containing compounds often target cytochrome P450 or histamine receptors. The target compound’s cyclohexane backbone may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .

Table 2 : Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₅H₂₀ClFN 279.78 Cyclohexane, Cl/F-aryl
Imidazole Analog C₁₃H₁₅ClFN₃ 267.73 Imidazole, propanamine
Compound 7d (Anti-TB) C₂₀H₂₁BrClFN₂ 437.75 Pyrrole, bromophenyl

Key Data from Analogs :

  • 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one : Exhibits pH-dependent hydrolysis, with stability in acidic (pH 1.2) and neutral (pH 7.4) buffers .
  • Lumiracoxib: High aqueous solubility due to its carboxylic acid group, unlike the target compound’s non-ionizable amine .

Comparison : The target compound’s dimethylcyclohexane and benzyl groups likely render it highly lipophilic, reducing aqueous solubility compared to lumiracoxib. However, this lipophilicity may enhance tissue penetration. Stability studies of similar Cl/F-aryl compounds suggest the target compound may resist hydrolysis in physiological conditions, akin to the indolin-2-one derivative .

Biological Activity

N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine is a compound of interest due to its potential therapeutic applications. The incorporation of halogen atoms, particularly fluorine and chlorine, often enhances the biological activity of organic compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H16ClFN\text{C}_{13}\text{H}_{16}\text{ClF}\text{N}

This structure features a cyclohexane ring substituted with a dimethyl group and a chlorofluorophenyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, in vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
FNAHepG21.30HDAC inhibition
SAHAHepG217.25HDAC inhibition

In these studies, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated potent activity against HepG2 cells, suggesting that similar substitutions in this compound could yield comparable results .

Neuropharmacological Effects

Compounds containing fluorinated phenyl groups have been studied for their neuropharmacological effects. For example, some derivatives have shown promise as inhibitors of neurotransmitter reuptake, which could be beneficial in treating disorders such as depression or anxiety.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression.
  • Receptor Modulation : The structural features may allow for interaction with various receptors in the central nervous system, potentially influencing neurotransmitter dynamics.
  • Apoptosis Induction : Studies indicate that certain analogs promote apoptosis in cancer cells, likely through the activation of intrinsic pathways involving mitochondrial dysfunction.

Study on Anticancer Activity

A study conducted on a series of fluorinated amines revealed that modifications at the phenyl ring significantly impacted antitumor efficacy. The presence of chlorine and fluorine atoms was correlated with increased potency against solid tumors in xenograft models .

Neuropharmacological Assessment

In another investigation focusing on neuroactive compounds, derivatives were tested for their ability to modulate serotonin and norepinephrine levels in animal models. Results indicated enhanced mood-lifting effects compared to non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine to minimize impurities?

  • Methodological Answer : Utilize regioselective alkylation of 2,3-dimethylcyclohexan-1-amine with 2-chloro-6-fluorobenzyl chloride under controlled pH (7–9) and temperature (40–60°C) to suppress side reactions. Monitor reaction progress via HPLC and reference impurity thresholds from pharmacopeial standards (e.g., total impurities ≤0.5% ). Purify via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate 4:1 to 2:1). Validate purity using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and compare retention times against known standards .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use <sup>19</sup>F NMR to confirm fluorophenyl substitution patterns and <sup>1</sup>H/<sup>13</sup>C NMR to resolve cyclohexane and methyl group stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup> expected at m/z ~325).
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles to fluorinated cyclohexane motifs in literature .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Track degradation products (e.g., dehalogenation or oxidation) and cross-reference impurity profiles from pharmacopeial guidelines . For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and monitor via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for the cyclohexane ring?

  • Methodological Answer : Combine NOESY/ROESY NMR to determine axial/equatorial substituent orientations. Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G** basis set). For unresolved cases, synthesize diastereomers and analyze via chiral HPLC or vibrational circular dichroism (VCD) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using fluorophenyl and cyclohexane motifs as pharmacophores. Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Cross-reference with fluorinated analogs in PubChem or crystallographic databases .

Q. What experimental designs mitigate risks when handling fluorinated intermediates?

  • Methodological Answer :

  • Safety : Use fluoropolymer-lined gloves and fume hoods to prevent skin contact/inhalation. Follow waste protocols for halogenated organics .
  • Reactivity : Pre-test fluorophenyl intermediates for nucleophilic aromatic substitution (e.g., with NaI in acetone) to assess stability .

Q. How can researchers analyze conflicting bioactivity data across fluorinated analogs?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., Cl/F substituent positions) with bioassay results. Validate using isosteric replacements (e.g., -CF3 vs. -Cl) in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.